n-Phenylpyridine-3-sulfonamide
Overview
Description
n-Phenylpyridine-3-sulfonamide is a chemical compound with the molecular formula C11H10N2O2S . It is also known by other names such as 3-Pyridinesulfonanilide . The molecular weight of this compound is 234.28 g/mol .
Molecular Structure Analysis
The molecular structure of n-Phenylpyridine-3-sulfonamide consists of an aromatic phenyl group attached to a pyridine ring via a sulfonamide linkage . The InChI string for this compound is InChI=1S/C11H10N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-9,13H
. The Canonical SMILES string is C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2
.
Physical And Chemical Properties Analysis
n-Phenylpyridine-3-sulfonamide has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 67.4 Ų . The compound is covalently bonded and is canonicalized .
Scientific Research Applications
Detoxification of Toxic Arylamines : N-hydroxy-sulfonamide structures aid in the detoxification of toxic arylamines, especially in organs like the liver and kidney (Umemoto et al., 1988).
Metal-Induced Amide Deprotonation : 2,2'-bipyridine enhances metal-induced amide deprotonation in N-substituted amino acids, allowing Zn 2+ ion substitution for sulfonamide nitrogen-bound hydrogen (Gavioli et al., 1991).
Antibacterial Potential : Novel sulfonamide drugs exhibit antibacterial potential and acceptable cytotoxicity, making them candidates for human medicinal drugs (Hussain et al., 2022).
Inhibition of Carbonic Anhydrase Isoenzymes : N-acylsulfonamides effectively inhibit human carbonic anhydrase isoenzymes I and II, with potential applications in diuretic, antiglaucoma, antiobesity, and anticancer treatments (Yıldırım et al., 2015).
Use in HIV, Cancer, and Alzheimer's Treatments : Sulfonamide inhibitors are valuable in various medical treatments, including HIV protease inhibitors, anticancer agents, and Alzheimer's disease drugs (Gulcin & Taslimi, 2018).
Anti-Microbial Activities : Certain novel sulfonamides show good anti-microbial activities against gram-positive and gram-negative bacteria, promising for treating various infectious diseases (Ahmad & Farrukh, 2012).
DNA Interaction and Nuclease Activity : Mn(II) complexes with sulfonamides as ligands exhibit strong DNA interaction and nuclease activity, with potential implications for DNA cleavage mechanisms (Macías et al., 2012).
Pharmacophore Structures and Drug-Sensitive Pathways : Array-based microarray analysis can reveal essential pharmacophore structures and drug-sensitive cellular pathways for antitumor sulfonamides, aiding in clinical trials (Owa et al., 2002).
properties
IUPAC Name |
N-phenylpyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXPETNDAONBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648526 | |
Record name | N-Phenylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Phenylpyridine-3-sulfonamide | |
CAS RN |
103860-56-6 | |
Record name | N-Phenylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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